Glycyl-L-prolylglycylglycylglycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
627882-93-3 |
|---|---|
Molecular Formula |
C13H21N5O6 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H21N5O6/c14-4-11(21)18-3-1-2-8(18)13(24)17-6-10(20)15-5-9(19)16-7-12(22)23/h8H,1-7,14H2,(H,15,20)(H,16,19)(H,17,24)(H,22,23)/t8-/m0/s1 |
InChI Key |
BQQGCUJGLGDAQM-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Structural and Conformational Analysis of Glycyl L Prolylglycylglycylglycine
Conformational Dynamics and Flexibility Studies of Glycyl-L-prolylglycylglycylglycine
The conformational landscape of this compound, a pentapeptide characterized by a central proline residue flanked by flexible glycine (B1666218) units, is governed by a complex interplay of local and global motions. The inherent flexibility of the glycine residues, combined with the rigidifying effect of the proline ring, results in a dynamic equilibrium of various conformational states. Understanding these dynamics is crucial for elucidating the structure-function relationships of this and related peptides.
Experimental Approaches to Peptide Backbone and Side-Chain Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for characterizing the conformational dynamics of peptides in solution. For peptides like this compound, NMR can provide detailed insights into the flexibility of the peptide backbone and the puckering of the proline ring. Studies on the closely related tetrapeptide, Gly-Pro-Gly-Gly (GPGG), have demonstrated the utility of NMR in probing its conformational preferences. nih.gov
Experimental NMR data, including ³J-coupling constants, chemical shifts, and nuclear Overhauser effect (NOE) distances, can be used to validate and refine molecular dynamics (MD) simulations, providing a comprehensive picture of the peptide's dynamic behavior. nih.gov For instance, the analysis of Ramachandran population maps derived from MD simulations of GPGG, and compared with data from the Protein Data Bank (PDB), reveals a strong dependence of the preferred backbone and side-chain conformations on the force field used in the simulation. nih.gov These studies indicate that the peptide exists as an ensemble of interconverting conformers rather than a single static structure.
Solid-state NMR has also been employed to study peptides with similar repeating units, such as (GPGGA)₆G, a model peptide derived from flagelliform silk. nih.gov This technique is particularly useful for analyzing structural distributions and torsion angles in the solid state. nih.gov For (GPGGA)₆G, two-dimensional spin-diffusion solid-state NMR spectra indicated that a statistical distribution of torsion angles, rather than a single, uniform conformation like a β-spiral, was necessary to accurately model the peptide's structure. nih.gov This suggests that even in a more constrained solid-state environment, significant conformational heterogeneity persists.
Table 1: Representative Experimental Techniques for Studying Peptide Dynamics
| Experimental Technique | Information Obtained | Relevance to this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ³J-coupling constants- Chemical shifts- Nuclear Overhauser Effects (NOEs)- Proline cis-trans isomerization rates | Provides detailed information on backbone and side-chain torsion angles, inter-proton distances, and the conformational equilibrium of the proline ring. |
| Solid-State NMR | - Torsion angle distributions- Local structure in the solid state | Characterizes the conformational heterogeneity of the peptide in a non-solution environment. |
| Circular Dichroism (CD) Spectroscopy | - Secondary structure content (e.g., α-helix, β-sheet, random coil, PPII helix) | Offers insights into the overall secondary structure populations in solution. |
| Raman and Raman Optical Activity (ROA) | - Vibrational modes- Conformational flexibility | Complements NMR and CD by providing information on the conformational ensemble through vibrational spectroscopy. cas.cznih.gov |
Influence of Solvent Environment and pH on Conformational Ensemble
The conformational ensemble of this compound is highly sensitive to the surrounding solvent environment and the pH of the solution. The polarity of the solvent plays a critical role in dictating the preferred peptide conformations. Studies on Pro-Gly containing model peptides have shown that in an aqueous environment, the propensity to form β-hairpin loops is an intrinsic property of the Pro-Gly sequence, a feature that is not observed in a vacuum. cas.cznih.gov This highlights the importance of solvent in stabilizing specific folded structures through interactions such as hydrogen bonding.
The pH of the solution can induce significant conformational changes in peptides, particularly those containing ionizable groups. researchgate.net For this compound, which has a free N-terminus and C-terminus, changes in pH will alter the protonation states of these termini. At low pH, the N-terminus will be protonated (NH₃⁺) and the C-terminus will be neutral (COOH), while at high pH, the N-terminus will be neutral (NH₂) and the C-terminus will be deprotonated (COO⁻). These changes in charge can lead to altered electrostatic interactions within the peptide and with the solvent, thereby shifting the conformational equilibrium. For instance, an increase in α-helicity has been observed for some short peptides as the pH is varied, indicating a pH-dependent stabilization of certain secondary structures. pnas.org While this compound is unlikely to form a stable α-helix due to the presence of proline, pH-induced shifts in its conformational landscape, such as the stabilization of specific turn structures, are to be expected. acs.org
Table 2: Expected Influence of Environmental Factors on the Conformation of this compound
| Environmental Factor | Expected Influence on Conformation | Underlying Mechanism |
| Solvent Polarity | Increased propensity for folded structures (e.g., β-turns) in polar solvents like water. | Stabilization of intramolecular hydrogen bonds and favorable interactions with the polar solvent. cas.cz |
| pH | Alteration of the conformational ensemble. | Changes in the protonation state of the N- and C-termini, leading to different electrostatic interactions and solvent interactions. researchgate.netacs.org |
Advanced Microscopic Characterization (e.g., TEM for Fibrillar Forms of Related Peptides)
While this compound itself may not be primarily known for forming fibrillar structures, related glycine-rich and proline-containing peptides have been shown to self-assemble into higher-order structures, including fibrils and nanotubes. nsfc.gov.cn Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of these self-assembled nanostructures.
For example, studies on elastin-like peptides, which often contain Pro-Gly sequences, have used TEM to characterize the formation of fibrils and fibril bundles, with the morphology being dependent on factors like temperature and peptide concentration. mdpi.com Similarly, collagen-like peptides with repeating Gly-Pro-Hyp sequences can self-assemble into dense fiber networks with diameters in the nanometer range, as observed by TEM. royalsocietypublishing.org The self-assembly of some peptide amphiphiles with glycine-rich regions has been shown to form nanotubular structures. acs.org
Given the high glycine content of this compound, which imparts significant flexibility and can promote intermolecular hydrogen bonding, it is plausible that under certain conditions (e.g., high concentration, specific pH, or temperature), this pentapeptide could self-assemble into fibrillar aggregates. TEM would be the primary technique to characterize the morphology of such structures, revealing details about their width, length, and any higher-order organization into bundles or networks. The presence of the L-proline residue could introduce kinks or turns in the fibrillar structure, leading to unique morphologies.
Computational and Theoretical Studies of Glycyl L Prolylglycylglycylglycine
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscapes of biomolecules over time. By simulating the atomic motions of the peptide in a virtual environment, researchers can gain a detailed understanding of its flexibility, preferred shapes, and the transitions between different conformations.
Force Field Parameterization and Validation for Pentapeptides
The accuracy of MD simulations is heavily dependent on the quality of the force field, a set of parameters that defines the potential energy of the system. For peptides, force fields describe the interactions between atoms, including bond stretching, angle bending, torsional angles, and non-bonded interactions. The parameterization and validation of force fields for pentapeptides, especially those containing proline, are crucial for obtaining reliable simulation results.
Several established force fields, such as AMBER, CHARMM, GROMOS, and OPLS-AA, are commonly used for peptide simulations. acs.org The process of parameterization involves deriving and refining these parameters by fitting them to experimental data or high-level quantum mechanical calculations. nih.gov For instance, a study on the proline analogue azetidine-2-carboxylic acid (Aze) involved its parameterization for the GROMOS56a3 force field for use in MD simulations with GROMACS. nih.gov This involved evaluating its interaction potential energies and hydrogen bonding capabilities in comparison to proline. nih.gov
Validation of these force fields is an essential step to ensure their predictive power. This is often achieved by comparing simulation results with experimental data, such as NMR-derived parameters. acs.org For the tetrapeptide Gly-Pro-Gly-Gly (GPGG), a close relative of the subject pentapeptide, a comprehensive study evaluated 12 different force fields and 5 water models. acs.org The results indicated that the AMBER99SB force field was the most reliable for reproducing NMR-measured parameters related to the peptide backbone and proline side chain geometries. acs.org Conversely, force fields like AMBER99, AMBER99ϕ, and AMBER94 showed less satisfactory agreement, often overstabilizing helical conformations. acs.org
Table 1: Comparison of Commonly Used Force Fields for Peptide Simulations
| Force Field Family | Key Features | Typical Applications |
| AMBER (Assisted Model Building with Energy Refinement) | Widely used for proteins and nucleic acids. Several versions exist with refined parameters. | General biomolecular simulations. |
| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Highly versatile and broadly applied to a wide range of biomolecules. | Drug design, protein folding, and dynamics. |
| GROMOS (GROningen MOlecular Simulation) | Developed for biomolecular systems, with a focus on condensed phase simulations. | Protein dynamics and free energy calculations. |
| OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | Parameterized to reproduce experimental properties of liquids. | Simulations of organic liquids and biomolecules in solution. |
This table provides a general overview of common force field families. The specific choice of force field and its version can significantly impact simulation outcomes.
Analysis of Conformational Transitions and Free Energy Landscapes
Once a validated force field is in place, MD simulations can be used to map the conformational free energy landscape of Glycyl-L-prolylglycylglycylglycine. This landscape represents the relative stability of different peptide conformations, with energy minima corresponding to the most stable and frequently visited structures. nih.govbiorxiv.orgnih.gov The transitions between these minima reveal the dynamic pathways the peptide can follow. biorxiv.org
The presence of the proline residue significantly influences the conformational space available to the peptide. The peptide bond preceding proline can exist in either a cis or trans conformation, with the trans form generally being more stable. However, the energy barrier for the trans to cis isomerization is lower for X-Pro bonds compared to other peptide bonds, and this transition can lead to significant structural changes, including sharp turns in the peptide backbone. nih.gov The glycine (B1666218) residues, with their lack of a side chain, provide a high degree of conformational flexibility to the rest of the chain.
Analysis of Ramachandran plots from MD simulations can reveal the preferred backbone dihedral angles (phi and psi) for each residue. acs.org For a GPGG peptide, simulations using reliable force fields showed conformational populations for the proline and glycine residues that were comparable to those observed in the Protein Data Bank (PDB) for these amino acids in folded proteins. acs.org The simulations suggested a sequence of transitions for the glycine backbone conformation, moving between helical, extended, and turn-like structures. acs.org
Advanced simulation techniques, such as metadynamics, can be employed to enhance the sampling of the conformational space and construct a more complete free energy landscape. nih.gov This method involves adding a history-dependent bias to the potential energy, which encourages the system to escape from energy minima and explore new regions of the conformational space. nih.govchemrxiv.org The resulting free energy landscape can then be used to identify the most probable conformational states and the energetic barriers between them, providing a comprehensive picture of the peptide's dynamic behavior. nih.govchemrxiv.orgresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations offer a more fundamental approach to studying the properties of this compound by solving the electronic Schrödinger equation. These methods provide highly accurate information about the electronic structure, molecular orbitals, and energetics of the peptide, complementing the classical mechanical view offered by MD simulations.
Density Functional Theory (DFT) for Electronic Structure and Interactions
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comnih.govnrel.gov DFT offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like pentapeptides.
Using DFT, one can optimize the geometry of this compound to find its most stable conformation in the gas phase or in the presence of a solvent model. nih.gov The calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. ijpsat.org For instance, DFT can be used to calculate Mulliken charges on each atom, revealing the partial positive and negative charges and identifying potential sites for electrostatic interactions. nrel.gov
Furthermore, DFT allows for the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govijpsat.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. ijpsat.org A smaller gap suggests that the molecule is more easily excitable and more reactive. researchgate.net The spatial distribution of these orbitals can indicate which parts of the molecule are most likely to participate in chemical reactions. ijpsat.org
DFT calculations can also be used to investigate the nature of intramolecular hydrogen bonds, which play a significant role in stabilizing specific peptide conformations. By analyzing the electron density at critical points, one can characterize the strength and nature of these interactions. ncsu.edu
Table 2: Key Properties Obtainable from DFT Calculations
| Property | Description | Significance |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure. |
| Mulliken Charges | Partial atomic charges on each atom. nrel.gov | Indicates the distribution of electrons and potential sites for electrostatic interactions. nrel.gov |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. ijpsat.org | A measure of chemical reactivity and electronic excitability. ijpsat.org |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net |
| Vibrational Frequencies | The frequencies of the normal modes of vibration. | Can be compared with experimental infrared (IR) spectra to validate the calculated structure. nrel.gov |
This table summarizes some of the key molecular properties that can be determined using Density Functional Theory.
Ab Initio Methods for High-Accuracy Energetics
Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic information for molecules, though they are computationally more demanding than DFT. acs.org
For small peptides, high-level ab initio calculations can be used to generate a benchmark conformational energy profile. nih.gov This involves calculating the relative energies of different conformations to a high degree of accuracy. acs.org These benchmark energies can then be used to validate and parameterize more computationally efficient methods like force fields for MD simulations. nih.govacs.org
The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for the accuracy of ab initio calculations. Larger basis sets generally provide more accurate results but at a higher computational cost. acs.org
While performing a full conformational analysis of this compound using high-level ab initio methods may be computationally prohibitive, these methods are invaluable for obtaining highly accurate energies for a limited number of key conformations. This information can then be used to refine our understanding of the peptide's potential energy surface and to ensure the reliability of less computationally expensive methods. acs.org
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govendocrine-abstracts.org This method is widely used in drug discovery to predict how a small molecule, such as a peptide, might interact with a biological target, typically a protein. nih.govresearchgate.netresearchgate.net
In the context of this compound, molecular docking could be used to explore its potential binding modes to various protein receptors. The process involves generating a large number of possible conformations of the peptide within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each conformation. nih.gov The scoring function typically takes into account factors such as electrostatic interactions, hydrogen bonds, and van der Waals forces. endocrine-abstracts.org
The results of a molecular docking study can provide valuable hypotheses about the potential biological targets of this compound and the specific interactions that stabilize the peptide-protein complex. For example, docking could reveal key hydrogen bonds between the peptide's amide groups and the protein's backbone or side chains, or hydrophobic interactions involving the proline ring.
Predicting the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), is a major challenge in computational chemistry. nih.govarxiv.orgnih.gov While docking scores can provide a relative ranking of different binding poses, more sophisticated methods are often needed for accurate quantitative predictions. nih.gov These methods may include more advanced scoring functions or the use of MD simulations to calculate the free energy of binding.
Recent advances in machine learning and deep learning have also led to the development of new methods for predicting protein-ligand binding affinity with improved accuracy. nih.govarxiv.orgmdpi.com These approaches learn from large datasets of known protein-ligand complexes and their binding affinities to predict the affinity for new complexes. nih.govbiorxiv.org
Table 3: Intermolecular Interactions Assessed in Molecular Docking
| Interaction Type | Description |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or partially charged atoms. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. |
This table lists the common types of non-covalent interactions that are evaluated by scoring functions in molecular docking simulations to estimate binding affinity.
Structural Prediction Algorithms (e.g., AlphaFold for related peptide structures)
The three-dimensional structure of a peptide like this compound is fundamental to its function, governing how it interacts with other molecules. Experimentally determining these structures can be time-consuming and costly. nih.gov Consequently, computational methods for structure prediction have become indispensable tools in structural biology. nih.govstanford.edu These algorithms predict the 3D structure of a protein or peptide from its amino acid sequence alone. nih.gov
Recent advancements, particularly in the realm of artificial intelligence and deep learning, have led to the development of highly accurate prediction tools. nih.govnih.gov Among the most prominent of these is AlphaFold, developed by Google DeepMind. alphafoldserver.com Initially designed for large proteins, its capabilities have been benchmarked and adapted for smaller molecules, including peptides. nih.govnih.gov AlphaFold and related models like AlphaFold-Multimer and AlphaFold3 can predict the structures of peptides and how they interact with proteins, DNA, and RNA. alphafoldserver.combiorxiv.org
AlphaFold's methodology is based on a deep learning network that leverages multiple sequence alignments (MSAs) and known protein structures from databases like the Protein Data Bank (PDB). nih.gov While its accuracy for proteins is often comparable to low-resolution experimental methods, its performance on short peptides can vary. nih.gov Studies have shown that AlphaFold can predict α-helical, β-hairpin, and disulfide-rich peptide structures with high accuracy. nih.govprismbiolab.com However, for some peptides, there can be shortcomings in predicting specific dihedral angles (Φ/Ψ angles). nih.gov For a novel peptide like this compound, which lacks extensive homologous sequences, template-free modeling approaches, which predict structure directly from the sequence without relying on global template information, would be employed. nih.gov
The table below summarizes the capabilities of modern structural prediction algorithms, using AlphaFold as a primary example for peptide structure prediction.
| Feature | Description | Relevance for this compound |
|---|---|---|
| Core Technology | Utilizes deep learning and artificial intelligence, trained on vast datasets of known protein sequences and structures. nih.govprismbiolab.com | Allows for a purely computational, de novo prediction of the peptide's 3D conformation from its primary sequence. |
| Accuracy | High accuracy for many protein and peptide structures, particularly α-helices and β-hairpins. nih.govprismbiolab.com Average root-mean-square deviation (RMSD) can be under 2.5 Å for structured regions of peptides. nih.gov | The proline residue may induce a turn, and the glycine residues provide significant flexibility. AlphaFold would aim to model the most probable conformation(s). |
| Complex Prediction | Newer versions like AlphaFold3 can model interactions with other biomolecules, including proteins, DNA, and RNA. alphafoldserver.combiorxiv.org | Enables prediction of how this compound might bind to a biological target, such as an enzyme or receptor. |
| Limitations | Performance can be lower for highly flexible or disordered peptides. May struggle with novel protein folds not represented in training data and can show bias towards previously seen structures. nih.govbiorxiv.org | Given its glycine content, the peptide is likely highly flexible. The prediction would represent a static snapshot or an ensemble of possible conformations. nih.gov |
Theoretical Modeling of Molecular Interactions with Biological Substrates
Beyond predicting a static structure, understanding how a peptide like this compound behaves in a dynamic biological environment is crucial. Theoretical modeling, particularly through molecular dynamics (MD) simulations, provides a computational microscope to observe these interactions over time. oatext.com MD simulations calculate the trajectory of atoms and molecules by applying the principles of classical mechanics, allowing researchers to study conformational changes, binding events, and the influence of the solvent. nih.gov
For this compound, an MD simulation would typically begin with the predicted 3D structure. This structure would be placed in a simulated aqueous environment, often including ions to mimic physiological conditions. oatext.com The simulation would then track the movements of every atom in the peptide and the surrounding water molecules over a set period, from nanoseconds to microseconds. mdpi.com
These simulations can reveal key aspects of the peptide's behavior. For instance, they can show how the peptide interacts with water molecules, forming and breaking hydrogen bonds. nih.gov Studies on aqueous glycine solutions have shown that glycine molecules can self-associate and form clusters, a behavior that could be relevant for this glycine-rich peptide. rsc.org Furthermore, by introducing a biological substrate—such as the active site of an enzyme or a receptor binding pocket—into the simulation box, MD can model the binding process itself. oatext.com The simulation can quantify the interactions, such as hydrogen bonds and van der Waals forces, between the peptide and the substrate, providing insights into binding affinity and specificity. nih.govmdpi.com
The following table outlines a hypothetical setup for a molecular dynamics simulation to study the interaction of this compound with a generic protein substrate.
| Simulation Parameter | Description | Expected Insights |
|---|---|---|
| System Setup | The peptide and a target protein substrate are placed in a simulation box filled with a specific water model (e.g., TIP3P) and ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength. nih.gov | Provides a realistic environment to observe interactions under near-physiological conditions. |
| Force Field | A set of parameters (e.g., AMBER, OPLS) that defines the potential energy of the system, governing bond lengths, angles, and non-bonded interactions. rsc.orgnih.gov | Ensures that the simulated molecular mechanics are as physically accurate as possible. |
| Simulation Time | Typically run for hundreds of nanoseconds (ns) to allow for sufficient sampling of molecular motions and potential binding events. mdpi.com | Reveals the stability of the peptide-protein complex, conformational changes in both molecules upon binding, and the dynamics of the binding process. |
| Analysis Metrics | Includes Root Mean Square Deviation (RMSD) to assess structural stability, hydrogen bond analysis to quantify specific interactions, and binding free energy calculations to estimate binding affinity. oatext.com | Offers quantitative data on the stability of the interaction and identifies the key amino acid residues responsible for binding. |
Analytical Methodologies for Glycyl L Prolylglycylglycylglycine Research
High-Resolution Mass Spectrometry (MS) for Characterization
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the detailed characterization of peptides beyond simple molecular weight confirmation. It provides highly accurate mass measurements, often with an error of less than 5 ppm, which allows for the confident determination of elemental composition. For a peptide like Glycyl-L-prolylglycylglycylglycine, HRMS would be instrumental in confirming its exact mass and identifying any potential post-translational modifications or impurities with very similar masses.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
Tandem mass spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. In this technique, the isolated peptide ion is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed. The pattern of fragmentation allows for the deduction of the amino acid sequence. This method would be essential to unequivocally confirm the this compound sequence and differentiate it from any potential isomers. The process involves matching the experimentally obtained fragment spectrum against a theoretical spectrum generated from a database.
UPLC-MS/MS for Advanced Quantification in Complex Matrices
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of peptides in complex biological samples such as plasma, urine, or tissue extracts. This method combines the superior separation capabilities of UPLC with the high specificity and sensitivity of MS/MS detection. For this compound, a UPLC-MS/MS assay would be developed and validated according to regulatory guidelines, establishing key parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ), accuracy, and precision to ensure reliable measurement in a biological matrix.
Chromatographic Separation Techniques
Chromatography is fundamental for both the analysis and purification of peptides.
High-Performance Liquid Chromatography (HPLC) for Purity and Purification
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used method to assess the purity of synthetic or isolated peptides. A validated HPLC method can separate the target peptide, this compound, from impurities such as deletion sequences, incompletely deprotected peptides, or other synthesis-related byproducts. The peak area of the main compound relative to the total peak area provides a quantitative measure of its purity.
Advanced Preparative Chromatography
For obtaining larger quantities of highly pure this compound, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. The goal is to isolate the target peptide with high yield and purity, suitable for further research applications. The process often involves scaling up a method developed at the analytical scale.
Electrophoretic Methods for Peptide Analysis
Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field. Capillary Electrophoresis (CE), in particular, offers high resolution and requires minimal sample volume, making it a valuable tool for peptide analysis. It can be used as an orthogonal technique to HPLC for purity assessment, providing a different selectivity and confirming the homogeneity of the peptide sample. While a powerful method for peptide analysis, no specific applications of electrophoretic methods for this compound were found in the search results.
Microfluidic and Miniaturized Analytical Platforms
The analysis of peptides such as this compound has increasingly benefited from the advent of microfluidic and miniaturized analytical platforms, often referred to as lab-on-a-chip (LOC) systems. These technologies offer significant advantages over traditional analytical methods, including reduced sample and reagent consumption, faster analysis times, higher throughput, and the potential for integration of multiple analytical steps onto a single device. nih.govmdpi.com For a short, hydrophilic peptide like this compound, which can be challenging to retain and separate using conventional chromatography, these miniaturized systems provide powerful alternatives.
The predominant microfluidic technique for the analysis of small peptides is microchip electrophoresis (MCE) . MCE operates on the same principles as conventional capillary electrophoresis (CE), separating molecules based on their charge-to-size ratio in an electric field. mdpi.comnih.gov Given that this compound is a neutral peptide under a wide pH range, its separation via standard capillary zone electrophoresis (CZE) can be challenging. However, MCE can be adapted using techniques like micellar electrokinetic chromatography (MEKC), where a surfactant is added to the background electrolyte to create a pseudostationary phase, enabling the separation of neutral molecules.
A key advantage of MCE is its straightforward coupling to highly sensitive detection methods, most notably mass spectrometry (MS) . The low flow rates inherent to microfluidic devices are highly compatible with electrospray ionization (ESI), a common ionization source for MS. bohrium.comchromatographyonline.com This coupling allows for not only the detection of this compound but also its unambiguous identification based on its mass-to-charge ratio.
Other detection methods compatible with MCE include laser-induced fluorescence (LIF) and chemiluminescence (CL). nih.govrsc.org These methods typically require the peptide to be derivatized with a fluorescent or chemiluminescent tag, a process that can also be integrated into the microfluidic chip. nih.gov While adding a sample preparation step, this approach can yield exceptionally low detection limits.
The fabrication of these microfluidic devices commonly involves materials such as glass, quartz, or polymers like polydimethylsiloxane (B3030410) (PDMS). The choice of material can influence the electroosmotic flow and the potential for analyte adsorption to the channel walls, a critical consideration in peptide analysis. nih.gov Surface modifications of the microchannels are often employed to mitigate these effects and ensure reproducible and efficient separations.
The research findings on the use of MCE for the analysis of small, neutral peptides demonstrate the potential of this technology for this compound research. For instance, studies on similar short peptides have achieved detection limits in the nanomolar to low micromolar range with analysis times of just a few minutes. nih.govnih.gov
Below are interactive data tables illustrating the typical performance characteristics and experimental conditions that could be expected for the analysis of this compound using MCE coupled with different detection methods.
Table 1: Illustrative Performance of MCE Methods for this compound Analysis
| Parameter | MCE-MS | MCE-LIF (with derivatization) | MCE-CL (with derivatization) |
| Limit of Detection (LOD) | 100 - 500 nM | 1 - 50 nM | 10 - 100 nM |
| Limit of Quantification (LOQ) | 300 - 1500 nM | 5 - 150 nM | 30 - 300 nM |
| Analysis Time | < 5 minutes | < 3 minutes | < 3 minutes |
| Linear Range | 0.5 - 50 µM | 0.05 - 10 µM | 0.1 - 20 µM |
| Reproducibility (RSD) | < 5% | < 4% | < 5% |
Table 2: Exemplar Experimental Conditions for MCE Analysis of a Neutral Peptide
| Parameter | MCE-MS | MCE-LIF | MCE-CL |
| Chip Material | Glass with neutral coating | PDMS/Glass | Glass |
| Separation Channel Length | 10 - 20 cm | 5 - 10 cm | 5 - 10 cm |
| Background Electrolyte | 20 mM Ammonium Acetate in 20% Methanol, pH 7.0 | 25 mM Borate buffer, pH 9.2, with 50 mM SDS | 15 mM Borate buffer, pH 9.8, with 35 mM SDS |
| Separation Voltage | 1000 - 2000 V | 1500 - 2500 V | 2000 - 3000 V |
| Injection Method | Electrokinetic | Electrokinetic | Electrokinetic |
| MS Ionization Mode | Electrospray Ionization (ESI) | N/A | N/A |
| Derivatization Agent | None | Fluorescein isothiocyanate (FITC) | N-(4-Aminobutyl)-N-ethylisoluminol (ABEI) |
These tables synthesize the expected performance and conditions based on published research for analogous small, neutral peptides. nih.govnih.govresearchgate.net The continued development of microfluidic and miniaturized analytical platforms promises further improvements in sensitivity, throughput, and integration, making them increasingly valuable tools for the detailed investigation of peptides like this compound.
Future Directions and Emerging Research Avenues for Glycyl L Prolylglycylglycylglycine
Design of Novel Oligopeptide Analogs with Tuned Properties
The design and synthesis of analogs of Glycyl-L-prolylglycylglycylglycine represent a promising avenue for tailoring its properties for specific applications. By systematically modifying the peptide's structure, researchers can enhance its stability, bioactivity, and conformational preferences.
One approach involves the modification of the individual amino acid residues. For instance, substituting one of the glycine (B1666218) residues with a different amino acid could introduce new functionalities. The synthesis of analogs of the neuroprotective agent Glycyl-L-prolyl-L-glutamic acid (GPE), where the glycine or glutamic acid residue was modified, demonstrates the feasibility of this strategy. nih.govnih.gov These modifications are achieved by coupling protected di- or tri-peptides with various amino acid analogs. nih.govnih.gov
Another strategy is the cyclization of the peptide chain. A study on the conformation of the cyclic hexapeptide cyclo-glycyl-L-prolyl-glycyl-glycyl-L-prolyl-glycyl highlights how cyclization can lock the peptide into a specific conformation, which can be crucial for its function. nih.gov
Below is a hypothetical table illustrating potential analogs of this compound and their intended properties:
| Analog Name | Modification | Intended Property Enhancement |
| Ala¹-Glycyl-L-prolylglycylglycylglycine | Substitution of Glycine at position 1 with Alanine | Increased proteolytic stability |
| Cyclo(this compound) | Cyclization of the peptide backbone | Constrained conformation for receptor binding |
| Glycyl-D-prolylglycylglycylglycine | Substitution of L-Proline with D-Proline | Altered secondary structure and enzymatic resistance |
| Glycyl-L-prolyl(4-hydroxy)glycylglycylglycine | Hydroxylation of the Proline residue | Increased hydrophilicity and potential for new hydrogen bonding interactions |
Exploration of this compound in Material Science (e.g., Peptide-based Porous Frameworks)
The unique self-assembly properties of peptides make them attractive building blocks for novel materials, particularly peptide-based porous frameworks. These materials have potential applications in gas storage, separation, and catalysis. While the direct use of this compound in this context has not been extensively reported, research on other peptides provides a strong foundation for its future exploration.
The proline residue in this compound could introduce kinks in the peptide backbone, potentially leading to the formation of unique porous architectures. The repetitive glycine residues offer flexibility, which could allow for dynamic and responsive materials.
The following table outlines potential porous frameworks incorporating this compound and their potential applications:
| Framework Type | Potential Metal/Linker | Key Feature | Potential Application |
| MOF | Zinc or Copper ions | Controlled pore size due to peptide conformation | Selective gas separation |
| COF | Aldehyde-functionalized monomers | High chemical and thermal stability | Heterogeneous catalysis |
| Hydrogen-bonded organic framework | Self-assembly of the peptide | Biocompatibility and chirality | Chiral separations |
Integration of Multimodal Characterization Techniques for Comprehensive Understanding
A thorough understanding of the structure-property relationships of this compound and its assemblies requires the use of a combination of characterization techniques. No single technique can provide a complete picture, making a multimodal approach essential for future research.
For solid-state materials, X-ray diffraction (XRD) is crucial for determining the crystalline structure of peptide-based frameworks. However, other techniques are needed to probe the local environment and dynamics. Solid-state nuclear magnetic resonance (NMR) spectroscopy can provide information on the conformation and dynamics of the peptide within a material. For instance, 13C cross-polarization magic angle spinning (CP-MAS) NMR was used to confirm the formation of olefin linkages in a covalent organic framework. nih.gov
In solution, techniques such as circular dichroism (CD) spectroscopy can be used to study the secondary structure of the peptide. Mass spectrometry is essential for verifying the sequence and purity of synthesized analogs.
Advanced In Silico Methodologies for Predictive Modeling and Design
Computational modeling is a powerful tool for predicting the properties of peptides and guiding the design of new analogs and materials. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in different environments. This is particularly important for understanding how the peptide might fold and self-assemble.
Conformational sampling is a critical aspect of computational studies on flexible molecules like peptides. nih.gov By identifying the low-energy conformations, researchers can gain insights into the peptide's likely structure and interactions. For example, proton magnetic resonance and computational studies were used to investigate the conformation of a cyclic hexapeptide containing glycine and proline residues. nih.gov
Furthermore, in silico methods can be used to predict the binding affinity of the peptide to target proteins or to model its incorporation into porous frameworks. aps.org This predictive capability can significantly accelerate the discovery and development of new functional materials and bioactive compounds.
Investigation of Metabolic Pathways and Enzymatic Processing (excluding clinical metabolism)
Understanding the enzymatic degradation of this compound is crucial for its potential applications, particularly in biological systems. While specific studies on this pentapeptide are lacking, general knowledge of peptide degradation by proteases and peptidases provides a starting point for investigation.
The peptide bonds in this compound are susceptible to hydrolysis by various enzymes. The presence of the proline residue may confer some resistance to certain proteases. The enzymatic degradation of other biopolymers, such as poly(γ-glutamic acid)-graft-L-phenylalanine copolymers, has been studied using enzymes like pronase, protease, and cathepsin B. nih.gov Similar approaches could be used to identify the enzymes responsible for the breakdown of this compound and to characterize the resulting fragments.
Research in this area would involve incubating the peptide with specific enzymes or cell extracts and analyzing the degradation products over time using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. A physical model of localized enzymatic degradation suggests that the process is governed by enzyme diffusion and reaction kinetics. aps.org Such studies would provide valuable information on the peptide's stability and potential metabolic fate in various non-clinical contexts. The enzymatic degradation of polysaccharides has also been shown to impact their physicochemical properties and bioactivities. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
